4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
4-(Phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic organic compound characterized by the presence of a phenylethynyl group and a trifluoromethoxy phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the coupling of 4-(trifluoromethoxy)phenylmagnesium bromide with 4-iodobenzamide under palladium-catalyzed cross-coupling conditions. This reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield benzaldehyde derivatives, while reduction of the benzamide moiety can produce primary amines.
Scientific Research Applications
4-(Phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to target proteins or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylmagnesium bromide: A precursor used in the synthesis of various trifluoromethoxy-substituted compounds.
4-(Trifluoromethoxy)phenylhydrazine hydrochloride: Used in the preparation of hydrazone derivatives.
Uniqueness
4-(Phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the combination of its phenylethynyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO2/c23-22(24,25)28-20-14-12-19(13-15-20)26-21(27)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWCXAINDHQJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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